molecular formula C7H4Br2ClF B1529646 3-Bromo-6-chloro-2-fluorobenzyl bromide CAS No. 886615-32-3

3-Bromo-6-chloro-2-fluorobenzyl bromide

Cat. No.: B1529646
CAS No.: 886615-32-3
M. Wt: 302.36 g/mol
InChI Key: NXGGPRJWFMRICP-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C7H4Br2ClF. It is characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, along with a bromomethyl group attached to the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-fluorobenzyl bromide typically involves halogenation reactions of benzene derivatives. The reaction conditions include the use of strong halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process also involves the use of catalysts to enhance the efficiency of the halogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-fluorobenzyl bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce benzyl alcohol or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzyl bromides or other halogenated compounds.

Scientific Research Applications

3-Bromo-6-chloro-2-fluorobenzyl bromide is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound is employed as a labeling agent for biomolecules. It is used to study the interactions and functions of proteins, nucleic acids, and other biomolecules.

Medicine: . It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it valuable for the development of new materials and technologies.

Mechanism of Action

The mechanism by which 3-Bromo-6-chloro-2-fluorobenzyl bromide exerts its effects depends on the specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: It can bind to specific receptors, triggering signaling cascades and cellular responses.

Comparison with Similar Compounds

  • 3-Chloro-2-fluorobenzyl bromide

  • 3-Bromo-2-fluorobenzyl bromide

  • 3-Chloro-6-fluorobenzyl bromide

  • 3-Bromo-6-fluorobenzyl bromide

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGGPRJWFMRICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240296
Record name 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886615-32-3
Record name 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886615-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add phosphorous tribromide (1.8 mL, 19.2 mmol) to (3-bromo-6-chloro-2-fluoro-phenyl)methanol (Preparation 8) (4.6 g, 19 mmol) in dichloromethane (50 mL) at 0° C. Stir for 20 minutes. Add the reaction mixture into ice and water. Extract with dichloromethane (100 mL), dry with magnesium sulfate, filter and evaporate solvent under reduced pressure. Purify the residue by biotage chromatography to yield the product to give 1.7 g (30%) of the title compound as a white solid. 1HNMR (CDCl3) 7.48-7.44 (m, 1H), 7.14-7.11 (m, 1H), 4.62-4.61(m, 2H).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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